4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline
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Overview
Description
4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of both an ethoxy group and a methyl group on the pyrazole ring makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline typically involves the reaction of 4-ethoxyaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) and solvents such as chloroform (CHCl3).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Methyl-1H-pyrazole: A structurally similar compound with a pyrazole ring but without the ethoxy group.
4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline: Another pyrazole derivative with multiple pyrazole rings attached to the aniline core.
Uniqueness: 4-Ethoxy-3-(1-methyl-1H-pyrazol-4-yl)aniline is unique due to the presence of both an ethoxy group and a methyl group on the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15N3O |
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Molecular Weight |
217.27 g/mol |
IUPAC Name |
4-ethoxy-3-(1-methylpyrazol-4-yl)aniline |
InChI |
InChI=1S/C12H15N3O/c1-3-16-12-5-4-10(13)6-11(12)9-7-14-15(2)8-9/h4-8H,3,13H2,1-2H3 |
InChI Key |
VCSPYRUQVIFPRR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)C2=CN(N=C2)C |
Origin of Product |
United States |
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